N~1~-(4-Bromo-2-fluorophenyl)glycinamide hydrochloride
Overview
Description
N~1~-(4-Bromo-2-fluorophenyl)glycinamide hydrochloride is a chemical compound with the molecular formula C8H8BrFN2O·HCl. This compound has garnered attention due to its unique physical and chemical properties, making it a subject of interest in various fields of research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(4-Bromo-2-fluorophenyl)glycinamide hydrochloride typically involves the reaction of 4-bromo-2-fluoroaniline with glycine derivatives under specific conditions. The reaction is carried out in the presence of hydrochloric acid to form the hydrochloride salt. The process involves multiple steps, including protection and deprotection of functional groups, and purification through recrystallization .
Industrial Production Methods
Industrial production methods for N1-(4-Bromo-2-fluorophenyl)glycinamide hydrochloride are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and yield. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), is common to achieve high purity levels .
Chemical Reactions Analysis
Types of Reactions
N~1~-(4-Bromo-2-fluorophenyl)glycinamide hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the aromatic ring can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide
Major Products Formed
The major products formed from these reactions include various substituted derivatives, oxidized or reduced forms, and hydrolysis products such as carboxylic acids and amines .
Scientific Research Applications
N~1~-(4-Bromo-2-fluorophenyl)glycinamide hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N1-(4-Bromo-2-fluorophenyl)glycinamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- N~1~-(4-Bromo-2-fluorophenyl)acetamide
- N~1~-(4-Bromo-2-fluorophenyl)glycine
- N~1~-(4-Bromo-2-fluorophenyl)alanine
Uniqueness
N~1~-(4-Bromo-2-fluorophenyl)glycinamide hydrochloride is unique due to its specific combination of bromine and fluorine substituents on the aromatic ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous .
Properties
IUPAC Name |
2-amino-N-(4-bromo-2-fluorophenyl)acetamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrFN2O.ClH/c9-5-1-2-7(6(10)3-5)12-8(13)4-11;/h1-3H,4,11H2,(H,12,13);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOCYKITZFXRANF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)F)NC(=O)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrClFN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.52 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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